molecular formula C15H21NO B1627470 7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene CAS No. 276881-51-7

7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene

Cat. No. B1627470
M. Wt: 231.33 g/mol
InChI Key: NBKCIDBZGVHPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene is a useful research compound. Its molecular formula is C15H21NO and its molecular weight is 231.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

276881-51-7

Product Name

7,7-Diethyl-5-methoxy-1a,2,7,7a-tetrahydro-1H-1-aza-cyclopropa[b]naphthalene

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2,2-diethyl-4-methoxy-1,1a,7,7a-tetrahydronaphtho[2,3-b]azirine

InChI

InChI=1S/C15H21NO/c1-4-15(5-2)12-9-11(17-3)7-6-10(12)8-13-14(15)16-13/h6-7,9,13-14,16H,4-5,8H2,1-3H3

InChI Key

NBKCIDBZGVHPMZ-UHFFFAOYSA-N

SMILES

CCC1(C2C(N2)CC3=C1C=C(C=C3)OC)CC

Canonical SMILES

CCC1(C2C(N2)CC3=C1C=C(C=C3)OC)CC

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1,1-Diethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one oxime (4.68 g, 18.96 mmol) in dry THF (100 mL) at 0° C. was added the diethylamine (4.9 mL, 47.4 mmol) and the LAH (95% powder) (2.16 g, 56.9 mmol). The mixture was stirred at 0° C. for min then heated to reflux for 3 h. The gray solution was cooled down to 0° C., quenched with brine and diluted with AcOEt. The organic layer was decanted, washed with H2O (2×), brine, dried over MgSO4, filtered then evaporated. The residue was purified by a flash chromatography (3% MeOH/CH2Cl2) (3.889 g, 89%).
Name
1,1-Diethyl-7-methoxy-3,4-dihydro-1H-naphthalen-2-one oxime
Quantity
4.68 g
Type
reactant
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

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